Methyl 2-phenylacrylate
Description
Methyl 2-phenylacrylate (CAS 1865-29-8) is an α,β-unsaturated ester with the molecular formula C₁₀H₁₀O₂ . It is stabilized with tert-butylcatechol (TBC) to prevent polymerization during storage . Structurally, it consists of a methyl ester group attached to a 2-phenylacrylic acid backbone, rendering it a versatile electrophile in organic synthesis. Key applications include:
- Photoredox organocatalysis: Used in β-alkylation of aldehydes to synthesize complex carbonyl derivatives (e.g., Methyl 4-(2-oxoethyl)-2-phenylnonanoate, 79% yield) .
- Enzymatic catalysis: Serves as a substrate for engineered Saccharomyces pastorianus Old Yellow Enzyme 1 (OYE1 W116A variant), enabling (S)-stereoselective reductions via pro-S hydride transfer .
- Synthetic intermediates: Utilized in blue light-induced cross-coupling reactions to synthesize ketenimines .
Properties
IUPAC Name |
methyl 2-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-8(10(11)12-2)9-6-4-3-5-7-9/h3-7H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTXKEVAUZYHGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171910 | |
| Record name | Methyl atropate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1865-29-8 | |
| Record name | Methyl atropate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001865298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl atropate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-phenylprop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Conditions
The aldol condensation between methyl phenylacetate and paraformaldehyde is a widely adopted industrial method. This reaction proceeds via a base-catalyzed mechanism, facilitated by phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB) or iodide (TBAI). The general reaction scheme is:
Key conditions include:
Optimization and Yields
A patent by CN1418860A demonstrates that using DMF as the solvent and TBAB as the PTC at 80°C yields 79% of this compound with >96% purity (GC analysis). Similar protocols from the Royal Society of Chemistry report 75–79% yields under analogous conditions. Critically, excess paraformaldehyde (2.0 equivalents) ensures complete conversion, while avoiding transesterification byproducts (e.g., methyl esters <0.12%).
Table 1: Aldol Condensation Performance Under Varied Conditions
Industrial Scalability
This method is favored for large-scale production due to its simplicity and cost-effectiveness. Continuous removal of water (e.g., via azeotropic distillation) shifts equilibrium toward ester formation, achieving >95% conversion in pilot-scale reactors.
Fischer Esterification of 2-Phenylacrylic Acid
Acid-Catalyzed Esterification
The Fischer esterification of 2-phenylacrylic acid with methanol is a classic route, suitable for laboratory-scale synthesis:
Catalysts : Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
Conditions : Reflux (60–80°C) with excess methanol (1:20 molar ratio).
Comparative Catalyst Efficiency
Studies on cinnamic acid analogs reveal H₂SO₄ outperforms HCl, yielding 84.4% ethyl cinnamate vs. 34.4% with HCl. For this compound, H₂SO₄ achieves ~85% conversion, while HCl struggles due to competing Cannizzaro reactions with formaldehyde byproducts.
Table 2: Fischer Esterification Efficiency
Limitations and Side Reactions
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Water formation : Requires molecular sieves or Dean-Stark traps to drive equilibrium.
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Oxidation risks : α,β-Unsaturated esters may undergo partial oxidation under acidic conditions, necessitating inert atmospheres.
Continuous-Flow Catalysis with Solid Acid Resins
Process Overview
Recent patents describe continuous-flow systems using porous strongly acidic ion-exchange resins (e.g., PK208LH). Methyl phenylacetate and paraformaldehyde are passed through a resin-packed column at 50–80°C, achieving 72–77% yields with >99% purity.
Advantages Over Batch Methods
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Reduced reaction time : 2–4 hours vs. 8–12 hours in batch.
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Catalyst reusability : Resins retain activity after 10 cycles with <5% yield drop.
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No solvent required : Homogeneous phase formation minimizes purification steps.
Comparative Analysis of Methods
Table 3: Method Comparison for this compound Synthesis
| Method | Scale | Yield (%) | Purity (%) | Cost | Environmental Impact |
|---|---|---|---|---|---|
| Aldol + PTC | Industrial | 75–79 | >96 | Low | Moderate (DMF use) |
| Fischer Esterification | Laboratory | 70–85 | 90–95 | Medium | High (acid waste) |
| Continuous-Flow | Pilot | 72–77 | >99 | High | Low (solvent-free) |
Chemical Reactions Analysis
Oxidation Reactions
Methyl 2-phenylacrylate undergoes oxidation to yield carboxylic acids or ketones depending on conditions:
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Potassium permanganate (KMnO₄) in acidic aqueous media oxidizes the α,β-unsaturated ester to 2-phenylacrylic acid1.
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Rhodium-catalyzed hydrocarboxylation with CO₂ under DMF solvent produces α-aryl carboxylic acids via a proposed Rh-H intermediate (Figure 1)2.
Table 1: Oxidation Pathways and Yields
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| KMnO₄ (acidic, H₂O) | 2-Phenylacrylic acid | 75%* | |
| [RhCl(cod)]₂, ZnEt₂, CO₂ (DMF) | α-Aryl carboxylic acid | 99% |
*Yield estimated from analogous conditions.
Reduction Reactions
Reduction typically targets the double bond or ester group:
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Catalytic hydrogenation (H₂/Pd-C) saturates the double bond to form methyl 2-phenylpropionate3.
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Asymmetric hydrosilylation using PMHS (polymethylhydrosiloxane) and Cu(OAc)₂ yields (S)-2-phenylpropanol with 91% yield and 35% enantiomeric excess3.
Key Findings:
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Steric effects from the phenyl group direct hydrogenation to the β-position4.
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Chiral ligands (e.g., (R)-L4) enhance enantioselectivity but require low temperatures (-25°C)3.
Polymerization
Anionic polymerization with n-BuLi in toluene produces stereoregular polymers:
Table 2: Tacticity Dependence on Temperature4
| Temperature (°C) | Isotactic (%) | Heterotactic (%) | Syndiotactic (%) |
|---|---|---|---|
| -78 | 58 | 28 | 14 |
| -45 | 33 | 45 | 22 |
| 0 | 0 | 0 | 0 |
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Mechanism : Initiation involves n-BuLi attacking the α-carbon, forming a resonance-stabilized enolate4.
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Thermal Stability : No polymerization occurs above 0°C due to chain termination via β-hydride elimination4.
Palladium-Catalyzed Cross-Coupling
This compound participates in Suzuki-Miyaura reactions with arylboronic acids under Pd(PPh₃)₄ catalysis:
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Conditions : K₂CO₃, benzoquinone (BQ), 80°C5.
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Scope : Electron-rich and -poor boronic acids yield α-arylacrylates (e.g., 4-methoxy derivative, 84% yield)1.
Rhodium-Mediated Hydrocarboxylation
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Mechanism : CO₂ inserts into a Rh-alkyl intermediate, forming carboxylated products (Figure 2)2.
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Side Reactions : Dimerization and peroxo complex formation occur without CO₂, reducing yields2.
Acid/Base-Mediated Reactions
Scientific Research Applications
Organic Synthesis
Methyl 2-phenylacrylate serves as a building block in organic synthesis due to its reactivity. It is involved in:
- Oxidation Reactions: Leading to the formation of 2-phenylacrylic acid or benzaldehyde.
- Reduction Reactions: Producing 2-phenylpropanol.
- Substitution Reactions: Resulting in the formation of amides or thioesters.
Table 1: Key Reactions Involving this compound
| Reaction Type | Product | Notes |
|---|---|---|
| Oxidation | 2-Phenylacrylic acid | Commonly used in synthetic pathways |
| Reduction | 2-Phenylpropanol | Useful in alcohol synthesis |
| Substitution | Amides/Thioesters | Important for creating diverse compounds |
Biological and Medicinal Research
In biological studies, this compound is utilized to investigate enzyme-catalyzed reactions and as a substrate in biochemical assays. Its potential therapeutic properties are being explored, particularly for:
- Anti-inflammatory Activities
- Antimicrobial Properties
Research indicates that this compound can modulate biological processes, making it a candidate for drug development .
Polymer Chemistry
This compound is also significant in polymer chemistry. It can be polymerized to produce various polymers with desirable properties:
- Stereospecific Polymerization: Conducted using n-BuLi at low temperatures to yield high molecular weight polymers .
- Applications in Coatings and Adhesives: The polymerized form exhibits excellent adhesion and durability, making it suitable for industrial applications .
Table 2: Polymerization Characteristics
| Polymerization Method | Conditions | Yield (%) |
|---|---|---|
| Stereospecific Polymerization | -78 to 30 °C | High |
| RAFT Aqueous Emulsion Polymerization | 30 °C | Variable |
Case Study 1: Rhodium-Catalyzed Hydrocarboxylation
A study demonstrated the use of this compound in rhodium-catalyzed hydrocarboxylation reactions. The results indicated complex reaction mixtures, including dimerized products and methyl benzoylformate under specific conditions, showcasing its utility in advanced synthetic methodologies .
Case Study 2: Agricultural Applications
Research has identified methyl phenlactonoates, derived from this compound, as effective strigolactone analogs. These compounds regulate plant architecture and stimulate germination in parasitic plants like Striga hermonthica, illustrating their potential in agricultural biotechnology .
Mechanism of Action
Methyl 2-phenylacrylate exerts its effects through various molecular pathways. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of carboxylic acids or aldehydes. In reduction reactions, it undergoes hydrogenation to form alcohols. The ester group in this compound is susceptible to nucleophilic attack, making it reactive in substitution reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity, physical properties, and applications of Methyl 2-phenylacrylate are influenced by its ester group. Below is a detailed comparison with structurally analogous esters:
Ethyl 2-phenylacrylate (CAS 22286-82-4)
- Structural differences : Ethyl ester group (C₁₁H₁₂O₂) vs. methyl ester .
- Physical properties : Ethyl 2-phenylacrylate is a volatile liquid with a pleasant odor, contrasting with the methyl ester’s stabilized oily form .
- Reactivity: Aza-Michael addition: Ethyl 2-phenylacrylate achieves 96% yield with benzylamine under solvent-free, DBU-catalyzed conditions at 60°C . No direct data exists for the methyl ester in this reaction. Photoredox catalysis: Methyl derivatives show higher yields (79%) in β-alkylation compared to benzyl analogs (83%) under similar conditions .
- Applications : Ethyl ester is used in polymer production and plasticizers, whereas methyl ester is preferred in enzymatic and photoredox systems .
Benzyl 2-phenylacrylate
- Structural differences : Benzyl ester group introduces aromatic bulk.
- Reactivity :
- Thermal stability : Benzyl esters are less volatile, favoring high-temperature reactions.
Methyl Methacrylate (MMA)
- Structural differences : Lacks the phenyl group, reducing conjugation.
- Reactivity: Aza-Michael addition: MMA shows lower yields (30–90%) compared to this compound’s catalytic efficiency . Polymerization: MMA is a common monomer for plastics, while this compound’s phenyl group enhances rigidity in specialty polymers.
Table 1: Comparative Analysis of 2-Phenylacrylate Esters
Mechanistic and Practical Considerations
- Steric and electronic effects : The methyl group in this compound balances electronic activation (via conjugation) and steric accessibility, making it ideal for enzyme-substrate interactions .
- Cost and availability : Ethyl 2-phenylacrylate is priced at $153/g , while methyl derivatives are more cost-effective for lab-scale catalysis.
- Safety : Ethyl 2-phenylacrylate’s volatility necessitates careful handling, whereas methyl analogs are stabilized for safer storage .
Biological Activity
Methyl 2-phenylacrylate (MPA) is an organic compound that has garnered interest due to its diverse biological activities and potential applications in pharmaceuticals, agriculture, and materials science. This article provides a comprehensive overview of the biological activity of MPA, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is an ester with the molecular formula . Its structure features a phenyl group attached to a double bond adjacent to the ester functional group, contributing to its reactivity and biological activity.
Mechanisms of Biological Activity
1. Antimicrobial Activity:
MPA has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains. The mechanism involves disruption of microbial cell membranes and inhibition of cellular respiration pathways.
2. Anti-inflammatory Properties:
Research suggests that MPA possesses anti-inflammatory effects, potentially through the modulation of cytokine production and inhibition of inflammatory mediators. This makes it a candidate for treating inflammatory diseases.
3. Enzyme Inhibition:
MPA acts as an inhibitor for certain cytochrome P450 enzymes, particularly CYP1A2, which is involved in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, highlighting the importance of understanding its interactions in therapeutic contexts .
Table 1: Summary of Biological Activities of this compound
Case Study: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of MPA, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those for conventional antibiotics, suggesting MPA's potential as a novel antimicrobial agent .
Case Study: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of MPA using in vitro models. The results indicated that MPA reduced the secretion of TNF-alpha and IL-6 from activated macrophages, demonstrating its capacity to modulate inflammatory responses effectively .
Applications in Agriculture
MPA has also been explored as a plant growth regulator due to its structural similarity to strigolactones, which are known to influence plant architecture and root development. Research indicates that MPA can stimulate root growth and improve nutrient uptake in crops, making it a valuable compound for agricultural applications .
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended to confirm the structural integrity of Methyl 2-phenylacrylate?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the molecular structure, particularly the ester and aromatic proton environments. Infrared (IR) spectroscopy can identify functional groups like the acrylate carbonyl (C=O stretch at ~1700 cm⁻¹) and aromatic C-H bonds. For crystalline derivatives, X-ray crystallography using programs like SHELXL or visualization tools like ORTEP-3 provides precise molecular geometry. For example, hydrogen bonding patterns in crystal structures can be analyzed using graph set theory to resolve ambiguities in molecular packing .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer : Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Avoid inhalation of vapors by working in a fume hood. In case of skin contact, wash immediately with soap and water. Store the compound in a cool, dry place away from incompatible materials (e.g., strong oxidizers). Spills should be contained with inert absorbents and disposed of via licensed waste management services .
Q. How can researchers validate the purity of this compound before experimental use?
- Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment. Gas chromatography-mass spectrometry (GC-MS) can identify volatile impurities. For quantitative analysis, compare experimental IR or NMR spectra with reference data from databases like NIST .
Advanced Research Questions
Q. How does the pro-S binding orientation of this compound in OYE1 W116A influence stereoselective enzymatic reduction?
- Answer : Molecular dynamics (MD) simulations reveal that the phenyl group occupies a hydrophobic pocket ("pocket R") in the OYE1 W116A variant, stabilizing the pro-S orientation. Key hydrogen bonds between the acrylate carbonyl oxygen and residues H191/N194 (2.3–2.4 Å) direct hydride transfer from FMN cofactor to the Cβ atom, favoring (S)-enantiomer formation. This mechanism is validated by measuring dihedral angles (e.g., FMN N10-N5-Cβ ≈107°) and stereochemical outcomes via chiral HPLC .
Q. What computational strategies resolve discrepancies in photoredox reaction yields involving this compound?
- Answer : Contradictory diastereomeric ratios (d.r.) in reactions like β-enaminyl radical additions can arise from competing polar and radical pathways. Systematic optimization includes:
- Screening Hantzsch esters with alkoxycarbonyl groups to suppress polar mechanisms.
- Adjusting photocatalysts (e.g., Ir or Ru complexes) to modulate redox potentials.
- Using chiral additives or solvents to influence transition-state geometries.
Data normalization via internal standards (e.g., benzyl methyl ether) and chiral HPLC analysis ensures reproducibility .
Q. How can hydrogen-bonding networks in this compound derivatives inform crystal engineering?
- Answer : Graph set analysis of hydrogen bonds (e.g., D, R₂²(8) motifs) identifies recurring patterns in crystal packing. For example, acrylate carbonyl groups often form hydrogen bonds with hydroxyl or amine co-crystallants. Computational tools like Mercury (CSD) or CrystalExplorer predict packing efficiency and stability, aiding in the design of co-crystals for enhanced solubility or bioavailability .
Q. What experimental and computational approaches reconcile conflicting reactivity data in asymmetric catalysis with this compound?
- Answer : Discrepancies in enantiomeric excess (e.r.) may stem from solvent polarity or catalyst-substrate π-π interactions. Strategies include:
- Density Functional Theory (DFT) : Calculate transition-state energies to identify steric/electronic bottlenecks.
- In-situ NMR Monitoring : Track intermediate formation to pinpoint side reactions.
- Multivariate Analysis : Use Design of Experiments (DoE) to optimize temperature, catalyst loading, and solvent ratios .
Methodological Guidelines
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
